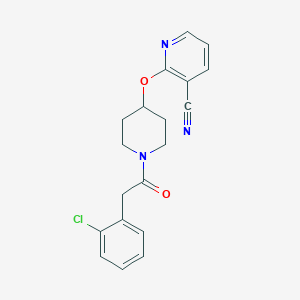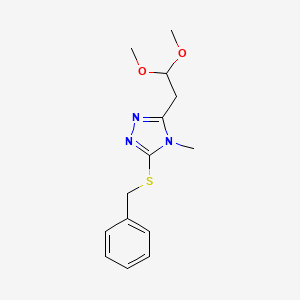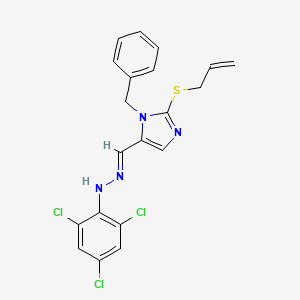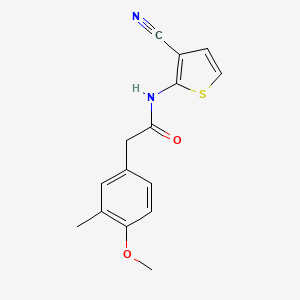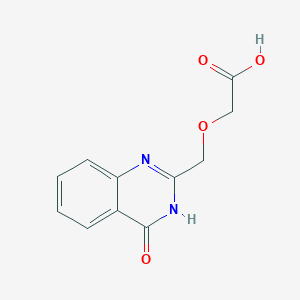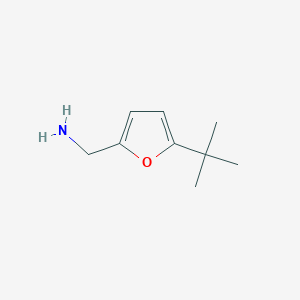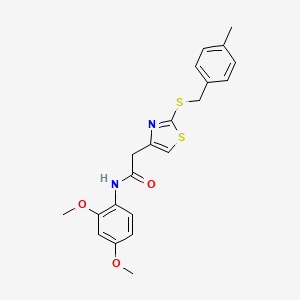
N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, also known as DMPT, is a chemical compound that has gained significant attention in the field of scientific research. DMPT is a thiazole derivative that has been synthesized using various methods, and its unique properties have made it an attractive candidate for various applications, including biochemical and physiological studies.
Scientific Research Applications
Chemical Structure and Synthesis
N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a compound with potential applications in scientific research. Its structure relates to various synthesized compounds in the field of chemistry and pharmaceuticals. For instance, the use of 3,4-dimethoxybenzyl group as an N-protecting group in the synthesis of certain derivatives highlights the relevance of dimethoxyphenyl components in chemical synthesis (Grunder-Klotz & Ehrhardt, 1991).
Antitumor Activity
Compounds with structural similarities to N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide have been studied for their antitumor activities. For example, derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, bearing different heterocyclic ring systems, showed potential antitumor activity against various human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015).
Pharmaceutical Research
In pharmaceutical research, various derivatives of acetamides, similar in structure to N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, have shown significant applications. These include studies on their analgesic and anti-inflammatory activities, as demonstrated by compounds like (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-acetamide hydrochlorides (Yusov et al., 2019).
Antioxidant Activity
Benzothiazole derivatives, closely related to the compound , have shown antioxidant properties. This is exemplified by studies on benzothiazole-isothiourea derivatives, which demonstrated significant free radical scavenging activity (Cabrera-Pérez et al., 2016).
Ligand-Protein Interactions and Photovoltaic Efficiency
The compound's structural analogs have been explored for their interactions with proteins and potential in photovoltaic efficiency modeling. Studies on bioactive benzothiazolinone acetamide analogs provided insights into ligand-protein interactions and their efficiency as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).
Antibacterial and Antifungal Activity
Derivatives of acetamide, similar to N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, have shown considerable antibacterial and antifungal activities. This is evident from studies on compounds like 2-{[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid (Karanth et al., 2018).
Mechanism of Action
While the exact mechanism of action for this compound is not clear, there’s a related compound, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives, that has been studied for its inhibitory effects on bacterial RNA polymerase (RNAP). Some of these compounds displayed potent antimicrobial activity against Gram-positive bacteria .
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-14-4-6-15(7-5-14)12-27-21-22-16(13-28-21)10-20(24)23-18-9-8-17(25-2)11-19(18)26-3/h4-9,11,13H,10,12H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIQTFCQHYLOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2761241.png)

![N-[(5-methylfuran-2-yl)methyl]cyclopropanamine](/img/structure/B2761243.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2761246.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2761249.png)
![3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2761250.png)

